![molecular formula C13H11N3O5S B2826679 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile CAS No. 1903138-22-6](/img/structure/B2826679.png)
2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings (the 2,4-dioxooxazolidine and the azetidine) would likely make the structure quite rigid.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the arrangement of atoms and the types of bonds in the molecule.Scientific Research Applications
Environmental Implications and Transformation Products
The study of sulfonamide drugs, including those with complex structures similar to 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile, has revealed significant insights into their environmental fate and transformation. Research by Nödler et al. (2012) demonstrates the abiotic transformation of sulfamethoxazole (SMX) under denitrifying conditions, leading to the formation of transformation products such as 4-nitro-SMX and desamino-SMX. These findings emphasize the complex pathways through which sulfonamides can undergo transformation in the environment, potentially affecting their persistence and bioactivity (Nödler, Licha, Barbieri, & Pérez, 2012).
Antimicrobial Properties
The antimicrobial efficacy of compounds structurally related to 2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile is a focal area of research. Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derived from benzothiazole, demonstrating moderate to good antimicrobial activity against a range of pathogens. This underscores the potential of such compounds in developing new antimicrobial agents with broad-spectrum efficacy (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016).
Pharmacological Evaluation
The synthesis and pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have been explored for their potential antibacterial and antifungal activities. Studies like those conducted by Mistry and Desai (2006) have highlighted the antibacterial and antifungal potential of these compounds, suggesting their applicability in addressing multidrug-resistant infections (Mistry & Desai, 2006).
Enzyme Inhibition Studies
Research into the enzyme inhibitory potential of sulfonamides incorporating benzodioxane and acetamide moieties, as investigated by Abbasi et al. (2019), provides insights into the therapeutic applications of these compounds. The study showed that some synthesized compounds exhibited substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, underscoring the therapeutic potential of such chemical structures in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)azetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-5-9-3-1-2-4-11(9)22(19,20)15-6-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSACAHUIKTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2C#N)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2,4-Dioxooxazolidin-3-yl)azetidin-1-yl)sulfonyl)benzonitrile |
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